

Check Availability & Pricing

AF 555 NHS Ester: Application Notes and Protocols for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AF 555 NHS ester	
Cat. No.:	B12368062	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 555 (AF 555) N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, and water-soluble fluorescent dye ideal for labeling proteins and other biomolecules in live-cell imaging applications.[1][2] The NHS ester moiety reacts efficiently with primary amines on proteins and other molecules to form stable covalent amide bonds, enabling robust and specific labeling of targets of interest.[3] Its bright orange-red fluorescence, with excitation and emission maxima at approximately 555 nm and 572 nm respectively, makes it compatible with common laser lines and filter sets.[2] AF 555 is characterized by its high quantum yield and photostability, allowing for sensitive detection and prolonged imaging of dynamic cellular processes with minimal phototoxicity.[1][4] These properties make it an excellent choice for a variety of live-cell imaging applications, including cell surface protein labeling, receptor trafficking studies, and high-resolution microscopy.[5][6]

Key Applications in Live-Cell Imaging

- Cell Surface Protein Labeling: Covalently label and visualize cell surface proteins to study their distribution, dynamics, and interactions.[5][6]
- Receptor Internalization and Trafficking: Track the endocytosis and subsequent intracellular trafficking of cell surface receptors in real-time.[5][7]



- Pulse-Chase Experiments: Investigate the temporal dynamics of protein synthesis, turnover, and localization by sequential labeling.[5]
- High-Resolution Microscopy: The brightness and photostability of AF 555 make it suitable for advanced imaging techniques such as confocal and super-resolution microscopy.[4]

Quantitative Data Presentation

The selection of a suitable fluorophore is a critical step in designing successful live-cell imaging experiments. The following table summarizes the key photophysical properties of AF 555 in comparison to other commonly used fluorescent dyes in a similar spectral range.

Property	AF 555	СуЗ	DyLight 549	TMR
Excitation Max (nm)	~555	~550	~550	~552
Emission Max (nm)	~572	~570	~568	~574
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~155,000	~150,000	~150,000	~95,000
Quantum Yield	High	~0.15	Not Reported	~0.11
Photostability	High	Moderate	High	Moderate
Brightness	High	Moderate	High	Moderate

Note: The performance of fluorescent dyes can be influenced by experimental conditions such as the local environment, excitation light intensity, and imaging buffer.[8] Brightness is a product of the molar extinction coefficient and quantum yield.[9]

Experimental Protocols

Protocol 1: General Labeling of Cell Surface Proteins in Live Cells



This protocol describes a general procedure for the non-specific labeling of primary amines on cell surface proteins.

Materials:

- AF 555 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Live-cell imaging medium
- Adherent or suspension cells

Procedure:

- Preparation of AF 555 NHS Ester Stock Solution:
 - Allow the vial of AF 555 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the AF 555 NHS ester in anhydrous DMSO to a final concentration of 1-10 mg/mL.[8]
 - Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[10]
- Cell Preparation:
 - For adherent cells: Culture cells on coverslips or in imaging dishes to the desired confluency.
 - For suspension cells: Harvest cells and wash once with PBS by centrifugation.
- Labeling Reaction:
 - Wash the cells twice with ice-cold PBS to minimize membrane turnover.[8]



- \circ Prepare the labeling solution by diluting the **AF 555 NHS ester** stock solution in ice-cold PBS to a final concentration of 1-10 μ g/mL. The optimal concentration should be determined empirically for each cell type.[8]
- Incubate the cells with the labeling solution for 15-30 minutes on ice or at room temperature, protected from light.[8] Shorter incubation times (≤5 minutes) can be sufficient for rapid labeling.[6][11]
- Washing and Imaging:
 - Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted dye.[8]
 - Replace the PBS with pre-warmed complete cell culture medium or a suitable live-cell imaging buffer.[12]
 - Proceed with live-cell imaging using appropriate fluorescence microscopy settings.

Protocol 2: Labeling of a Specific Protein of Interest with an AF 555-Conjugated Antibody

This protocol outlines the procedure for labeling a specific cell surface protein using a primary antibody conjugated to **AF 555 NHS ester**.

Materials:

- Primary antibody specific to the protein of interest
- AF 555 NHS ester
- Anhydrous DMSO
- Sodium Bicarbonate buffer (1 M, pH 8.5-9.5)
- PBS, pH 7.2-7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25)



Live cells expressing the protein of interest

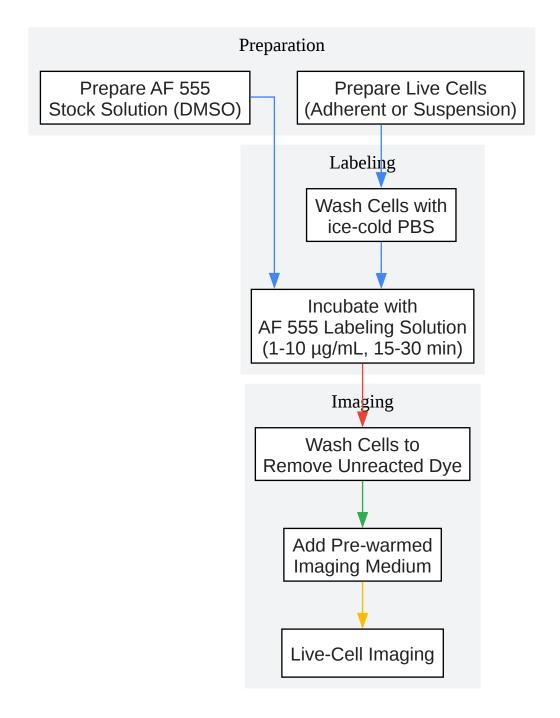
Procedure:

- Antibody-AF 555 Conjugation:
 - Prepare a 10 mg/mL stock solution of AF 555 NHS ester in anhydrous DMSO.[10]
 - Adjust the pH of the antibody solution to 8.5-9.5 by adding 1 M Sodium Bicarbonate buffer.
 [10]
 - Add the AF 555 NHS ester solution to the antibody solution. The recommended molar ratio of dye to protein is typically between 10:1 and 20:1, but should be optimized experimentally.[8]
 - Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[8][10]
 - Purify the conjugate by separating the labeled antibody from the unreacted dye using a size-exclusion chromatography column.[8]
- Live-Cell Labeling:
 - Culture cells expressing the protein of interest on a suitable imaging dish.
 - Wash the cells twice with PBS.
 - Dilute the AF 555-conjugated antibody to the desired working concentration (typically 1-10 μg/mL) in live-cell imaging medium.[5]
 - Incubate the cells with the antibody solution for 30-60 minutes at 37°C.[5]
 - Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound antibody.[5]
 - Proceed with imaging.

Mandatory Visualizations



Experimental Workflow for Cell Surface Protein Labeling

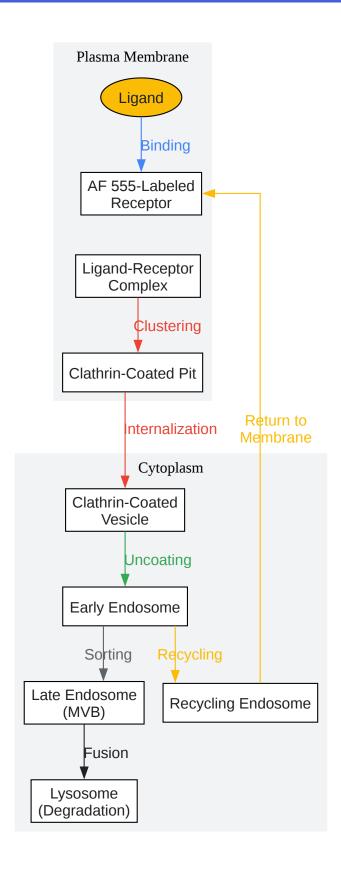


Click to download full resolution via product page

Caption: Workflow for direct labeling of cell surface proteins.

Signaling Pathway: Receptor-Mediated Endocytosis





Click to download full resolution via product page

Caption: Tracking receptor-mediated endocytosis with AF 555.



Considerations for Live-Cell Imaging

- Cytotoxicity: High concentrations of NHS esters or prolonged incubation times can be
 cytotoxic.[13] It is crucial to perform a dose-response and time-course experiment to
 determine the optimal conditions that provide sufficient signal with minimal impact on cell
 viability and function. A cell viability assay (e.g., MTT assay) can be used to assess
 cytotoxicity.[5]
- Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, during the labeling step as they will compete with the target proteins for reaction with the NHS ester.
- Phototoxicity and Photobleaching: To minimize phototoxicity and photobleaching during timelapse imaging, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[12] Consider using an onstage incubator to maintain optimal cell health during long-term imaging experiments.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. abpbio.com [abpbio.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Alexa Fluor 555 Dye | Thermo Fisher Scientific SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling cellular communications through rapid pan-membrane-protein labeling PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]



- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AF 555 NHS Ester: Application Notes and Protocols for Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368062#af-555-nhs-ester-for-live-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com